molecular formula C11H11NO2 B1610882 2-Phenylethyl cyanoacetate CAS No. 99842-68-9

2-Phenylethyl cyanoacetate

Cat. No. B1610882
Key on ui cas rn: 99842-68-9
M. Wt: 189.21 g/mol
InChI Key: NZMIRLKHMFERSX-UHFFFAOYSA-N
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Patent
US05063243

Procedure details

To a solution of β-phenethyl alcohol (3.6 ml, 30.0 mmol) in DMF (30 ml) was added cyanoacetic acid (2.55 g, 30.0 mmol) in DMF (20 ml) and the whole was cooled to 0° C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimido (4.66 g, 30.0 mmol) in DMF (5 ml) and 4-dimethylaminopyridine (0.37 g, 3.0 mmol) in DMF (10 ml) were then added to the mixture in that order at 0° C. and stirring was continued for 1 hour at this temperature and 18 hours at room temperature. The reaction mixture was concentrated in vacuo and purified by column chromatography to afford phenethyl cyanoacetate (2.49 g, 13.2 mmol).
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.37 g
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][OH:9])=[CH:3][CH:2]=1.[C:10]([CH2:12][C:13](O)=[O:14])#[N:11]>CN(C=O)C.CN(C)C1C=CN=CC=1>[C:10]([CH2:12][C:13]([O:9][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)=[O:14])#[N:11]

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
C1=CC=C(C=C1)CCO
Name
Quantity
2.55 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.37 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CC(=O)OCCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 13.2 mmol
AMOUNT: MASS 2.49 g
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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